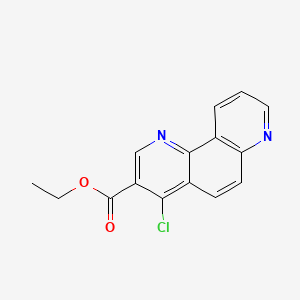

1,7-Phenanthroline-3-carboxylic acid, 4-chloro-, ethyl ester

Description

The latter shares a bicyclic heteroaromatic core with ester and chloro substituents, making it a relevant proxy for comparative analysis. For clarity, this article focuses on structurally and functionally related compounds from the evidence, emphasizing substituent effects, applications, and physicochemical properties.

Properties

CAS No. |

86443-12-1 |

|---|---|

Molecular Formula |

C15H11ClN2O2 |

Molecular Weight |

286.71 g/mol |

IUPAC Name |

ethyl 4-chloro-1,7-phenanthroline-3-carboxylate |

InChI |

InChI=1S/C15H11ClN2O2/c1-2-20-15(19)11-8-18-14-9-4-3-7-17-12(9)6-5-10(14)13(11)16/h3-8H,2H2,1H3 |

InChI Key |

YSOGNRFJPSGWBD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C3=C(C=CC2=C1Cl)N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1,7-phenanthroline-3-carboxylate typically involves the reaction of 4-chloro-1,7-phenanthroline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1,7-phenanthroline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline oxides, while substitution reactions can produce various substituted phenanthroline derivatives .

Scientific Research Applications

Scientific Research Applications

While specific applications of 1,7-Phenanthroline-3-carboxylic acid, 4-chloro-, ethyl ester are not extensively documented in the search results, research indicates the potential use of phenanthroline derivatives in various scientific fields:

- Antibacterial Activity: Phenanthroline analogs have demonstrated antibacterial activity. A study on 4-oxo-2,3-dihydro-1,10-phenanthroline-3-carboxylic acid derivatives showed activity against M. tuberculosis . Although this compound differs in structure from these analogs, this suggests a potential avenue for exploration in antibacterial research .

-

Gyrase Inhibition Studies: Research into the mode of action of phenanthroline analogs has been conducted, including investigations into gyrase inhibition .

- Due to issues with water solubility, in vitro gyrase inhibition assays could not be performed directly with synthesized compounds .

- Experiments involving E. coli cells treated with compound 17 (among the most active compounds tested) showed elongated and filamentous morphology, with altered DNA morphology, suggesting inhibition of cell division, which is consistent with possible gyrase inhibition .

- Similar experiments with M. smegmatis showed slightly longer and more segmented cells, also hinting at cell division inhibition .

-

Mutant Studies: Mutants resistant to phenanthroline compounds were selected using mycobacterial species to understand resistance mechanisms .

- No mutants were isolated from M. tuberculosis or M. smegmatis, but several were obtained from M. marinum .

- Genome sequencing of these mutants revealed mutations affecting permeation or genes involved in peptidoglycan biosynthesis (murF, murD, murA) and the mmpl4 gene, but no mutations in gyrase genes or other replication-related enzymatic components were observed .

- Electrochemical and Spectroscopic Characterization: Phenanthroline derivatives, such as 4,7-dichloro-1,10-phenanthrolines, have been synthesized and characterized using spectroscopic and electrochemical methods . These studies aim to understand the chemical behavior and stability of these compounds under oxidative and reductive conditions, which is valuable for applications in advanced synthesis and catalysis .

No specific case studies were found in the search results that directly detail the applications of this compound.

Other Information

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1,7-phenanthroline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to metal ions and interfere with enzymatic activities or cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular data for 1,7-Naphthyridine-2-carboxylic acid, 4-chloro-, ethyl ester and its analogs:

Key Observations :

- Core Heterocycles: The naphthyridine (1,7-diaza) and quinoline (aza-aromatic) cores differ in nitrogen atom positioning, influencing electronic properties and binding interactions .

- Substituent Effects: The 4-chloro group in naphthyridine and quinoline derivatives enhances electrophilic reactivity, while ester groups at positions 2 or 3 modulate solubility and metabolic stability .

- Molecular Weight: Quinoline derivatives (e.g., 335.83 g/mol) are heavier due to extended alkyl chains (e.g., 8-methyl group), impacting pharmacokinetic properties .

Physicochemical and Functional Properties

Solubility and Stability

- 1,7-Naphthyridine analog : The ethyl ester group improves lipid solubility compared to free carboxylic acids, favoring membrane permeability. The chloro substituent increases stability against oxidative degradation .

- Quinoline derivatives: Methyl groups (e.g., 8-CH₃) enhance steric hindrance, reducing hydrolysis rates of the ester moiety .

Chromatographic Behavior

- Chloro isomers (e.g., 4-Cl vs. 5-Cl) exhibit distinct retention times in thin-layer chromatography (TLC), as seen in chloroindole auxins . For example, 4-chloroindolyl-3-acetic acid methyl ester separates from 5- and 6-chloro isomers in benzene:ethyl acetate (1:1) .

Agricultural and Industrial Uses

- Chlorobenzilate (a chloro-ester compound) and diclofop methyl are employed as acaricides and herbicides, highlighting the role of chloro-ester motifs in agrochemicals .

Biological Activity

1,7-Phenanthroline-3-carboxylic acid, 4-chloro-, ethyl ester (CAS Number: 86443-12-1) is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₅H₁₁ClN₂O₂

- Molecular Weight : 286.713 g/mol

- Density : 1.362 g/cm³

- Boiling Point : 434.3 °C

- Flash Point : 216.4 °C

- Refractive Index : 1.678

Biological Activities

-

Antimicrobial Activity

Research indicates that derivatives of phenanthroline compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various phenanthroline derivatives, including ethyl 4-chloro-1,7-phenanthroline-3-carboxylate, which demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli . -

Anticancer Potential

The compound has been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression. Notably, it has been reported to enhance the efficacy of certain chemotherapeutic agents . -

DNA Interaction

Ethyl 4-chloro-1,7-phenanthroline-3-carboxylate has been investigated for its ability to intercalate with DNA. This interaction is crucial for its biological activity as it can inhibit DNA replication and transcription in cancer cells . The compound's binding affinity to DNA was quantified using fluorescence spectroscopy, revealing a strong interaction that suggests potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anticancer | Induces apoptosis in cancer cells | |

| DNA Binding | Strong intercalation with DNA |

Case Studies

-

Study on Antimicrobial Efficacy

A study conducted by Sirajuddin et al. (2015) explored the antimicrobial effects of various carboxylic acid derivatives, including ethyl 4-chloro-1,7-phenanthroline-3-carboxylate. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, with potential applications in developing new antimicrobial agents . -

Anticancer Mechanisms

In vitro studies have demonstrated that the compound can enhance the cytotoxic effects of doxorubicin in breast cancer cell lines by increasing ROS levels and disrupting mitochondrial function . This synergistic effect suggests a potential for combination therapies in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.